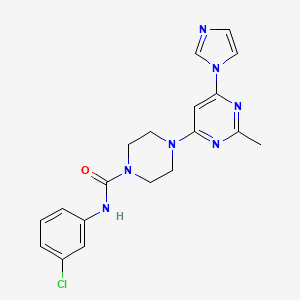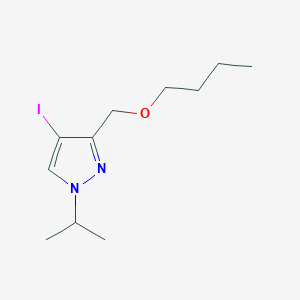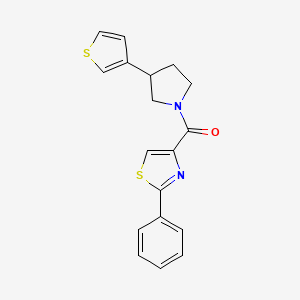![molecular formula C21H21N3O2S B2709256 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-85-7](/img/structure/B2709256.png)
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound. Given its intricate structure, this compound often finds its application in advanced chemical research, pharmacology, and material science.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of this compound involves a multi-step process starting with the derivation of the pyrimidine core. Initially, a condensation reaction between an aromatic aldehyde and a thiourea forms a pyrimidine scaffold. Subsequent alkylation and cyclization steps introduce the phenyl and phenethyl groups.
Industrial production methods: : In industrial settings, this compound's synthesis employs high-efficiency reactors and optimized catalytic conditions to ensure maximum yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are often utilized.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce functional groups or modify the methylthio segment.
Reduction: : Certain conditions can reduce the phenyl rings or alter other reactive sites.
Substitution: : Halogenation and nitration reactions are common, especially in the aromatic rings.
Common reagents and conditions: : Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substituting agents like halogens are frequently employed. Reaction conditions often involve controlled temperatures and solvent environments to ensure specificity.
Major products formed: : Typical products of these reactions include modified pyrimidines with altered aromatic rings and side chains, which have varied applications based on their specific structural modifications.
Scientific Research Applications
Chemistry: : In chemistry, this compound is utilized as a building block for synthesizing complex organic molecules and exploring reaction mechanisms.
Biology: : Biologically, it is studied for its interaction with enzymes and proteins, potentially leading to the discovery of new biochemical pathways.
Medicine: : In pharmacology, it serves as a lead compound in drug discovery, particularly in designing molecules with therapeutic potential for diseases like cancer or neurological disorders.
Industry: : Industrially, it is used in developing advanced materials, including polymers with specific electronic properties and catalytic agents for chemical processes.
Mechanism of Action
Molecular targets and pathways: : The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions alter the function of these targets, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison and uniqueness: : Compared to similar compounds like 4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione, the presence of the methylthio group provides unique electronic properties and reactivity. This uniqueness makes it particularly valuable in specific research contexts.
List of similar compounds
4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione
4-(4-(ethylthio)phenyl)-6-phenethyl-pyrimidine-2,5-dione
4-(4-(methylthio)phenyl)-6-phenyl-pyrimidine-2,5-dione
So, there you have it—a deep dive into 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. How do you find it?
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-16-9-7-15(8-10-16)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSFPDJXLXNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)
![3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2709180.png)
![2-[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]-5-methylbenzoic acid](/img/structure/B2709181.png)
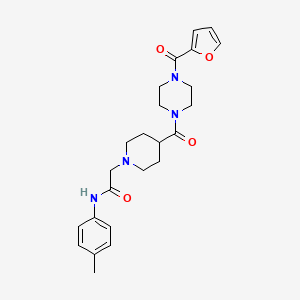
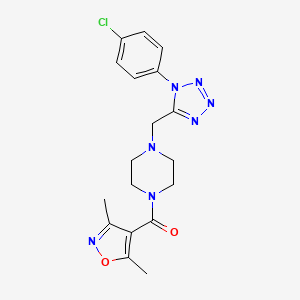
![1-(2,4-dichlorophenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709187.png)
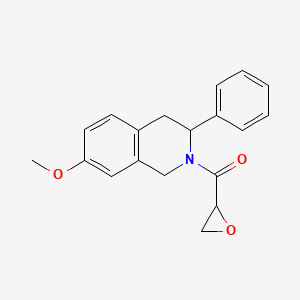
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)
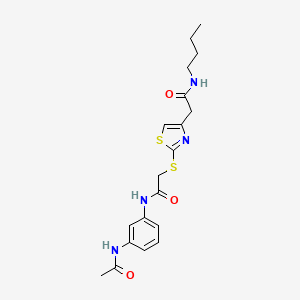
![1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2709193.png)
